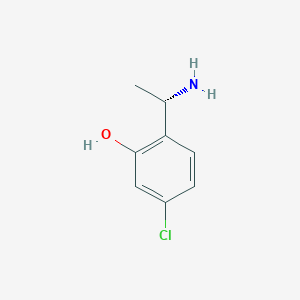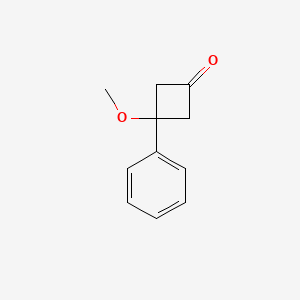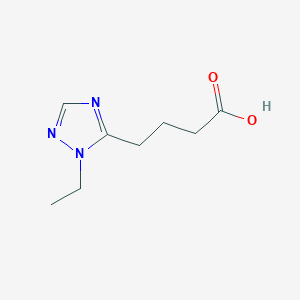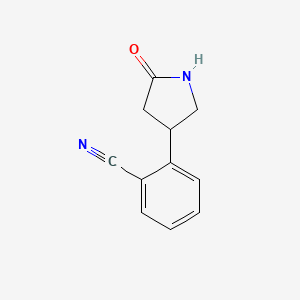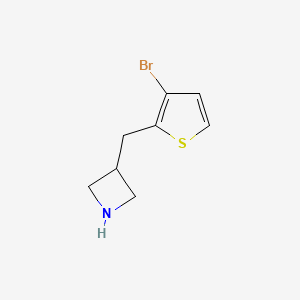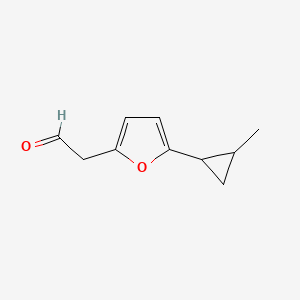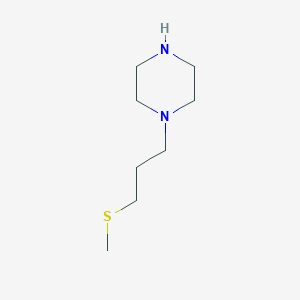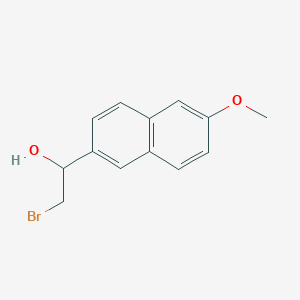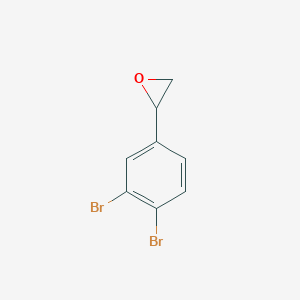![molecular formula C10H8F4O B13607589 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propanal](/img/structure/B13607589.png)
3-[5-Fluoro-2-(trifluoromethyl)phenyl]propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-Fluoro-2-(trifluoromethyl)phenyl]propanal is an organic compound characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a benzene ring, along with a propanal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propanal can be achieved through several methods. One common approach involves the reaction of 3-(trifluoromethyl)benzenepropanol with appropriate reagents. For instance, a solution of 3-(trifluoromethyl)benzenepropanol in dichloromethane can be treated with dimethyl sulfoxide (DMSO) and phosphorus pentoxide (P2O5) under controlled conditions to yield the desired aldehyde .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the manufacturer, but they generally involve similar reagents and conditions as those used in laboratory synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[5-Fluoro-2-(trifluoromethyl)phenyl]propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine and trifluoromethyl groups on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products
Oxidation: 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propanoic acid.
Reduction: 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[5-Fluoro-2-(trifluoromethyl)phenyl]propanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying the effects of fluorine and trifluoromethyl groups on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propanal involves its interaction with specific molecular targets and pathways. The presence of the fluorine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can lead to changes in biological activity, making the compound useful in drug development and other applications .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-(trifluoromethyl)phenyl isocyanate: An isocyanate derivative with similar fluorine and trifluoromethyl groups.
3-(3-(Trifluoromethyl)phenyl)propanal: A related compound with a similar structure but lacking the fluorine atom.
5-Trifluoromethyl-2-formylphenylboronic acid: A boronic acid derivative with similar trifluoromethyl and formyl groups.
Uniqueness
3-[5-Fluoro-2-(trifluoromethyl)phenyl]propanal is unique due to the combination of a fluorine atom and a trifluoromethyl group on the benzene ring, along with a propanal group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
Molecular Formula |
C10H8F4O |
|---|---|
Molecular Weight |
220.16 g/mol |
IUPAC Name |
3-[5-fluoro-2-(trifluoromethyl)phenyl]propanal |
InChI |
InChI=1S/C10H8F4O/c11-8-3-4-9(10(12,13)14)7(6-8)2-1-5-15/h3-6H,1-2H2 |
InChI Key |
DLQHYDPIJHOMFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CCC=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


